Dihydropyrocurzerenone
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Importance
Dihydropyridine (DHP) compounds, including dihydropyrocurzerenone, have significantly impacted pharmaceutical research due to their diverse biological properties. They have been pivotal in the synthesis of several drug molecules and natural products, particularly alkaloids. The synthesis methodologies for these compounds have evolved, focusing on strategies that furnish enantiopure DHPs, either through asymmetric synthesis or chiral resolution. The significance of DHPs extends to the synthesis of medicinal natural products (Sharma & Singh, 2017).
Molecular Docking and Inhibitors
Dihydropyrimidine-based compounds, including this compound, have been crucial in the development of inhibitors for the human mitotic kinesin Eg5. These compounds have been used by research groups as model compounds for chemical genetics. Recent studies focus on the synthesis and optimization of these inhibitors, employing in vitro and docking techniques to enhance their efficacy (Prokopcová et al., 2010).
Catalytic Metal-Free Reductions
In the field of green chemistry, dihydropyridines like this compound are used as reducing agents in organocatalytic reductions. They serve as efficient hydride donors similar to nature's co-factor nicotinamide adenine dinucleotide (NADH). This application is vital for developing sustainable reductions employing organocatalytic strategies, providing biologically active compounds and synthetic building blocks for pharmaceuticals and natural products (Rueping, Dufour, & Schoepke, 2011).
Pharmacological Applications
The 1,4-dihydropyridines (DHPs) class, to which this compound belongs, demonstrates various biological and pharmacological actions. DHPs are primarily known as calcium-channel-modulating agents used in treating cardiovascular diseases. However, they also show potential as multidrug-resistance-reversing agents in cancer chemotherapy and have been identified as antimycobacterial and anticonvulsant agents. This versatility suggests that the DHP motif, including this compound, could be a scaffold for various pharmacological applications (Edraki et al., 2009).
properties
IUPAC Name |
(8R)-1,5,8-trimethyl-6,7,8,9-tetrahydrobenzo[e][1]benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h7-9H,4-6H2,1-3H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQCNWWIXOLIAV-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(C=C2C)OC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(C1)C3=C(C=C2C)OC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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